2,5-Dichlorophenethylamine

Übersicht

Beschreibung

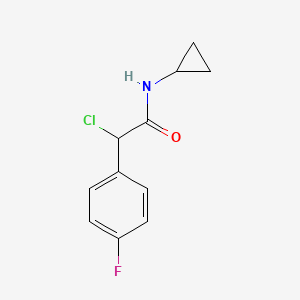

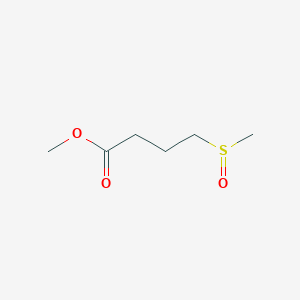

“2,5-Dichlorophenethylamine” is a chemical compound with the CAS number 56133-86-9 . It has a molecular weight of 190.07 and its IUPAC name is 2-(2,5-dichlorophenyl)ethanamine . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H9Cl2N . The InChI code is 1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 .

Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 190.07 . The storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology and Hallucinogenic Effects

A comparative study on N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts highlights the neuropharmacological effects of these substances. NBOMe compounds, including 25C-NBOMe and 25I-NBOMe, have been found to display higher affinity for 5-HT2A receptors than their 2C analogs, contributing to their potent hallucinogenic effects in humans. This research provides insights into the receptor-level interactions of these compounds, underscoring their significance in understanding the neurobiological mechanisms underlying hallucinogenic experiences (Elmore et al., 2018).

Metabolism in Animal Models

Investigations into the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats have identified several urinary metabolites, elucidating the metabolic pathways operative in these animals. This research sheds light on the biotransformation processes of psychoactive phenethylamines in vivo, offering a foundational understanding of their pharmacokinetics (Kanamori et al., 2002).

Environmental Impact and Toxicology

A scientometric review on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), though not directly related to 2,5-Dichlorophenethylamine, provides relevant context for understanding the environmental and toxicological aspects of chlorophenols and their derivatives. This review highlights global research trends, identifying key areas such as occupational risk, neurotoxicity, and resistance to herbicides, which could inform future studies on related compounds (Zuanazzi et al., 2020).

Postmortem Identification and Quantitation

Research focusing on the identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7) in postmortem samples demonstrates the importance of analytical methods in forensic toxicology. This study outlines a quantitative method for detecting 2C-T-7, facilitating accurate postmortem analysis of this and potentially related substances (Curtis et al., 2003).

Chemical Synthesis and Polymer Research

The preparation of poly(2-diphenylamino-1,4-phenylenevinylene) via chemical vapor deposition polymerization showcases the chemical versatility and potential application of phenethylamine derivatives in material science. This study underscores the role of these compounds in developing functional materials with specific electronic properties (Takahashi et al., 2006).

Safety and Hazards

The safety information for “2,5-Dichlorophenethylamine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Wirkmechanismus

Target of Action

2,5-Dichlorophenethylamine is a derivative of phenethylamine . Phenethylamine primarily targets Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including metabolism and protein digestion.

Mode of Action

Phenethylamines typically act as substrates for their target enzymes, leading to changes in the metabolic processes .

Biochemical Pathways

Phenethylamines generally influence the metabolism of amines and proteins, given their interaction with amine oxidases and trypsins . The downstream effects of these interactions can include changes in energy production, protein digestion, and neurotransmitter levels.

Pharmacokinetics

Phenethylamines are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

Phenethylamines can influence various cellular processes, including energy production, protein digestion, and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions.

Eigenschaften

IUPAC Name |

2-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKAHYBZLQUACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679620 | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56133-86-9 | |

| Record name | 2,5-Dichlorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56133-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)

![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)

![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)

![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)

![[1-(3-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B1422539.png)

![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)

![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)